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Compound of Interest

Compound Name: D-Leucinol

Cat. No.: B126090 Get Quote

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared

(IR) spectroscopic data for D-Leucinol, also known as (R)-(-)-2-Amino-4-methyl-1-pentanol.

The information is intended for researchers, scientists, and professionals in the field of drug

development, offering a consolidated resource for the characterization of this chiral amino

alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The following tables summarize the ¹H and ¹³C NMR data for D-Leucinol. As D-
Leucinol and its enantiomer, L-Leucinol, are mirror images, their NMR spectra are identical in

terms of chemical shifts and coupling constants in a non-chiral solvent. The data presented

here is for L(+)-Leucinol and is therefore directly applicable to D-Leucinol.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of Leucinol provides information on the number of different types of

protons and their connectivity.

Table 1: ¹H NMR Data for Leucinol
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

3.54 dd J = 10.4, 3.8 H on C1

3.24 dd J = 10.4, 7.6 H on C1

2.90 m - H on C2

1.67 m J = 6.5, 6.3 H on C4

1.18 t - H on C3

0.93 d J = 6.5 CH₃ on C4

0.90 d J = 6.3 CH₃ on C4

Note: Data corresponds to L(+)-Leucinol.[1]

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Table 2: ¹³C NMR Data for Leucinol

Chemical Shift (δ) ppm Assignment

~67 C1 (CH₂OH)

~54 C2 (CHNH₂)

~43 C3 (CH₂)

~25 C4 (CH)

~23 C5 (CH₃)

~22 C6 (CH₃)

Note: The chemical shifts are estimated based on typical values for amino alcohols as a

specific peak list was not available in the search results.
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Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation. The IR spectrum of D-Leucinol is characterized by the

presence of O-H and N-H stretching vibrations from the alcohol and amine groups,

respectively.

Table 3: Characteristic IR Absorption Bands for D-Leucinol

Wavenumber
(cm⁻¹)

Vibration Functional Group Intensity

3550 - 3200 O-H Stretch Alcohol Strong, Broad

3500 - 3300 N-H Stretch Primary Amine Medium (two bands)

2960 - 2850 C-H Stretch Alkane Strong

1650 - 1580 N-H Bend Primary Amine Medium

1470 - 1430 C-H Bend Alkane Medium

1350 - 1250 C-N Stretch Aliphatic Amine Medium-Weak

1260 - 1000 C-O Stretch Primary Alcohol Strong

Note: These are characteristic frequency ranges for the functional groups present in D-
Leucinol.

Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of amino alcohols

like D-Leucinol.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of D-Leucinol in 0.5-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃, or deuterium oxide, D₂O) in a standard 5 mm

NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for

chemical shift calibration.
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Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance

III HD 400 MHz or equivalent.

¹H NMR Acquisition:

Tune and shim the probe for the specific sample.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse-acquire sequence.

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

Process the free induction decay (FID) with an appropriate window function (e.g.,

exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

Phase and baseline correct the spectrum.

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Integrate the signals and determine the multiplicities and coupling constants.

¹³C NMR Acquisition:

Switch the probe to the ¹³C nucleus frequency.

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-220

ppm).

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of

¹³C.

Process the FID similarly to the ¹H spectrum.

Calibrate the chemical shift scale to the solvent peak or TMS.
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IR Spectroscopy Protocol (ATR-FTIR)
Sample Preparation: As D-Leucinol is a liquid or low-melting solid at room temperature, the

Attenuated Total Reflectance (ATR) technique is highly suitable. Place a small drop of the

neat D-Leucinol sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker

Tensor 27 FT-IR, equipped with an ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Lower the ATR press to ensure good contact between the sample and the crystal.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional group vibrations.

Compare the obtained spectrum with reference spectra if available.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

amino alcohol such as D-Leucinol.
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Workflow for Spectroscopic Analysis of D-Leucinol
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Caption: Workflow for the spectroscopic analysis of D-Leucinol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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